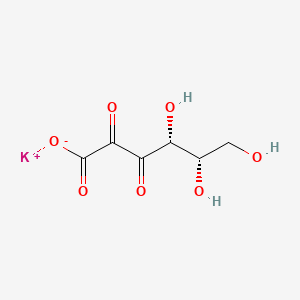![molecular formula C17H22N4O12P2 B13853873 [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme in numerous enzymatic reactions. This compound is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the reaction of riboflavin with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by enzymes such as riboflavin kinase, which facilitates the transfer of a phosphate group to riboflavin, forming riboflavin 4’,5’-diphosphate .
Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate often relies on microbial fermentation. Genetically modified strains of bacteria, such as Bacillus subtilis, are used to produce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions.
Common Reagents and Conditions:
Oxidation: Riboflavin 4’,5’-diphosphate can be oxidized by molecular oxygen or other oxidizing agents, forming reactive oxygen species.
Reduction: It can be reduced by reducing agents such as NADH or FADH2, which are involved in the electron transport chain.
Substitution: Phosphorylation and dephosphorylation reactions are common, where phosphate groups are added or removed under enzymatic control.
Major Products: The major products formed from these reactions include reduced forms of riboflavin 4’,5’-diphosphate, such as FMNH2, which is crucial for various biological functions .
Scientific Research Applications
Riboflavin 4’,5’-diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various redox reactions and as a fluorescent marker in biochemical assays.
Biology: It plays a vital role in cellular respiration and energy production, making it essential for studying metabolic pathways.
Medicine: Riboflavin 4’,5’-diphosphate is used in the treatment of riboflavin deficiency and related disorders. It is also being investigated for its potential in photodynamic therapy for cancer treatment.
Industry: It is used as a food additive and colorant due to its yellow-orange color and water solubility.
Mechanism of Action
Riboflavin 4’,5’-diphosphate exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting and donating electrons. The compound binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating the transfer of electrons and protons in metabolic pathways. This process is crucial for the production of ATP, the primary energy currency of the cell .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, essential for various metabolic processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which acts as a coenzyme in redox reactions.
Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its specific role in the electron transport chain and its ability to participate in both oxidation and reduction reactions. Unlike riboflavin, which is primarily involved in the synthesis of coenzymes, riboflavin 4’,5’-diphosphate directly participates in enzymatic reactions .
Properties
Molecular Formula |
C17H22N4O12P2 |
|---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m1/s1 |
InChI Key |
NROVZJTZFFUDOZ-MBNYWOFBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


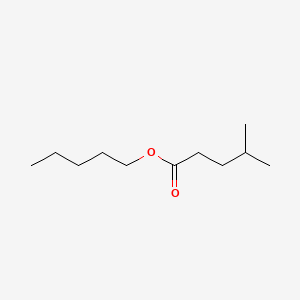
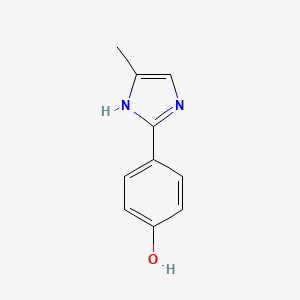
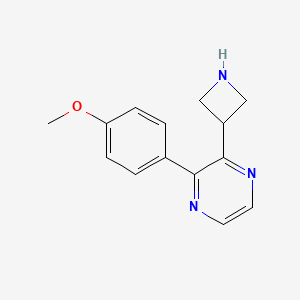
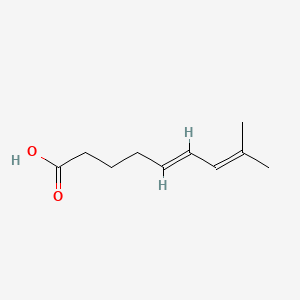
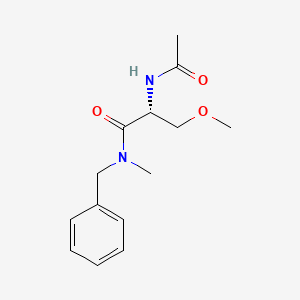
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

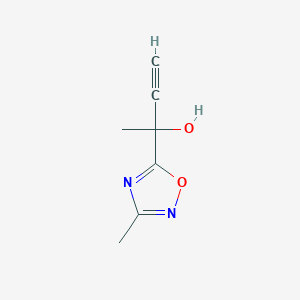
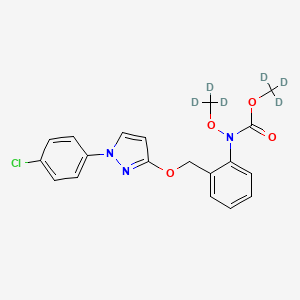
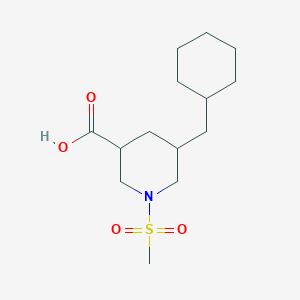
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
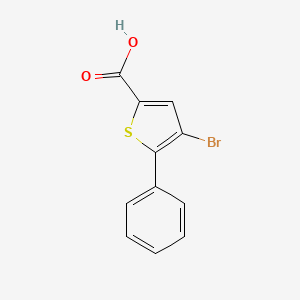
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
